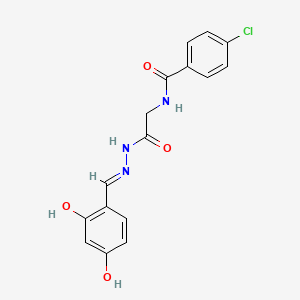![molecular formula C27H27N3O2 B11555439 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B11555439.png)
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a hydrazide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide typically involves a multi-step process. One common method includes the Fischer indolisation reaction, which is a well-known procedure for synthesizing indole derivatives . This reaction involves the cyclization of aryl hydrazines with ketones under acidic conditions. The resulting indole compound is then subjected to further functionalization to introduce the benzyl and trimethylphenoxy groups.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The hydrazide group may also play a role in its activity by forming covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.
1,2,3-trisubstituted indoles: Synthesized via Fischer indolisation and used in drug discovery.
The uniqueness of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N3O2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C27H27N3O2/c1-19-13-14-20(2)27(21(19)3)32-18-26(31)29-28-15-23-17-30(16-22-9-5-4-6-10-22)25-12-8-7-11-24(23)25/h4-15,17H,16,18H2,1-3H3,(H,29,31)/b28-15+ |
InChI Key |
OMHFEMJYVNXEQY-RWPZCVJISA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555365.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11555366.png)
methanone](/img/structure/B11555372.png)
![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11555374.png)
![N,N'-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B11555380.png)
![5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11555385.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555392.png)
![N'-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11555412.png)
![Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate](/img/structure/B11555420.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol](/img/structure/B11555433.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11555434.png)
![3-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11555445.png)
![(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11555460.png)
